molecular formula C19H19NO5S B12163842 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12163842
M. Wt: 373.4 g/mol
InChI Key: GWORMMGWDKKRAW-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a planar, conjugated enol-keto system stabilized by intramolecular hydrogen bonding. Its structure includes a thiophene ring at the hydroxy-substituted methylidene position, a 4-methoxyphenyl group at position 5, and a 2-methoxyethyl substituent at position 1 of the pyrrolidine-dione core . The (4E)-configuration of the exocyclic double bond is critical for maintaining conjugation and biological activity. Pyrrolidine-2,3-diones are known for diverse pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19NO5S/c1-24-10-9-20-16(12-5-7-13(25-2)8-6-12)15(18(22)19(20)23)17(21)14-4-3-11-26-14/h3-8,11,16,22H,9-10H2,1-2H3

InChI Key

GWORMMGWDKKRAW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione belongs to the pyrrolidine-2,3-dione class of compounds, which have garnered attention for their diverse biological activities. This article delves into its biological activity, focusing on its potential as an antibacterial agent, its mechanism of action, and other therapeutic implications.

Structure and Properties

The structural formula of the compound is represented as follows:

C19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the thiophenyl group and methoxy groups enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrrolidine-2,3-diones, including:

  • Antibacterial Activity : Pyrrolidine-2,3-diones have been identified as potential inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a significant target for combating multidrug-resistant bacterial infections . The inhibition of PBP3 is crucial as it plays a vital role in bacterial cell wall synthesis.
  • Anticancer Potential : These compounds have shown promise in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion . Inhibition of IDO1 can enhance anti-tumor immunity and may be beneficial in cancer therapy.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .

The mechanism by which (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione exerts its biological effects is primarily through the inhibition of specific enzymes:

  • PBP3 Inhibition : The compound binds to the active site of PBP3, preventing it from catalyzing the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death .
  • IDO1 Inhibition : By blocking IDO1 activity, it reduces the production of kynurenine from tryptophan, thereby enhancing T-cell responses against tumors .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of pyrrolidine-2,3-diones. Notably:

StudyFindings
Study 1Identified potent PBP3 inhibitors from a library of compounds containing pyrrolidine-2,3-dione core structures. Compound showed over 60% inhibition at 100 µM concentration against P. aeruginosa .
Study 2Investigated the anti-cancer effects through IDO1 inhibition. The compound demonstrated significant inhibition rates comparable to established IDO inhibitors .
Study 3Explored anti-inflammatory properties in vitro. Results indicated a reduction in pro-inflammatory cytokines upon treatment with the compound .

Scientific Research Applications

Inhibition of Protein Targets

Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of critical protein complexes involved in various diseases. Notably:

  • Cdk5/p25 Complex Inhibition : Research has shown that pyrrolidine-2,3-dione derivatives can inhibit the Cdk5/p25 complex, which is implicated in neurodegenerative diseases like Alzheimer's. Computational simulations have identified these compounds as potential candidates for drug development aimed at attenuating Alzheimer's pathology by disrupting this complex's activity .
  • PBP3 Target Inhibition : Another significant application is the inhibition of PBP3 (Penicillin-Binding Protein 3) in Pseudomonas aeruginosa. Pyrrolidine-2,3-dione compounds were optimized to demonstrate antibacterial activity against multidrug-resistant strains. The structural features essential for this inhibition include the presence of a hydroxyl group and a heteroaryl group linked via a methylene bridge .

Antimicrobial Properties

Pyrrolidine-2,3-diones have shown promising antimicrobial properties against Gram-positive bacteria and biofilms:

  • Antibacterial Activity : A recent study synthesized a library of pyrrolidine-2,3-dione monomers and dimers with enhanced aqueous solubility and improved antimicrobial activity. These compounds exhibited potent anti-biofilm properties and synergism with existing antibiotics, suggesting their potential as adjuvants in treating biofilm-associated infections .

Pharmacological Insights

The pharmacological profile of pyrrolidine-2,3-diones indicates their versatility:

  • Bioactivity Against Biofilms : The compounds demonstrated a low minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC) ratio, highlighting their effectiveness against biofilms formed by pathogenic bacteria. This characteristic is crucial given the increasing prevalence of antibiotic-resistant infections .

Multicomponent Reactions

The synthesis of pyrrolidine-2,3-diones typically involves multicomponent reactions (MCRs), which allow for the efficient production of these compounds with diverse substituents:

  • Key Reagents : Sodium diethyl oxalacetate and various amines are commonly used starting materials. This strategy facilitates the generation of a wide array of derivatives that can be screened for biological activity .

Structural Modifications

Research has indicated that slight modifications to the structure can significantly alter the biological activity of these compounds:

  • Optimization Studies : Structure-activity relationship (SAR) studies have revealed that specific functional groups enhance antimicrobial efficacy while maintaining low toxicity levels . For instance, the incorporation of different linkers between structural motifs has been shown to optimize solubility and bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrrolidine-2,3-Dione Derivatives

Compound Name Substituent at Position 4 Substituent at Position 5 N-Substituent (Position 1) Key Properties
Target Compound Hydroxy(thiophen-2-yl)methylidene 4-Methoxyphenyl 2-Methoxyethyl Enhanced solubility due to 2-methoxyethyl; thiophene contributes to π-electron delocalization
(4E)-4-[(4-Chlorophenyl)hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Hydroxy(4-chlorophenyl)methylidene 3,4-Dimethoxyphenyl 3-Methoxypropyl Chlorophenyl enhances metabolic stability; dimethoxy groups increase hydrophobicity (LogP ~4.1)
(4E)-5-(4-Fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione Hydroxy(4-methylphenyl)methylidene 4-Fluorophenyl Pyridin-3-ylmethyl Fluorophenyl improves bioavailability; pyridinylmethyl may enhance receptor binding
(4E)-1-[2-(Dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Hydroxy(3-methoxyphenyl)methylidene 3,4,5-Trimethoxyphenyl 2-(Dimethylamino)ethyl Trimethoxyphenyl enhances electron density; dimethylaminoethyl improves membrane permeability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrrolidine-2,3-dione precursors with thiophene-derived aldehydes. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetic acid) with sodium acetate as a base to facilitate keto-enol tautomerization . Post-synthetic purification often involves recrystallization from DMF-ethanol mixtures to isolate the (4E)-stereoisomer .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • 1H/13C NMR : Assign peaks for the thiophene methylidene group (δ 6.8–7.2 ppm for aromatic protons) and pyrrolidine-dione carbonyl signals (δ 170–175 ppm) .
  • X-ray crystallography : Resolve the (4E)-configuration and intermolecular hydrogen bonding between the hydroxy group and dione oxygen .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed during synthesis?

  • Methodological Answer : Optimize reaction conditions by:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent polarity adjustment : Higher polarity solvents (e.g., DMF-acetic acid mixtures) stabilize transition states, improving yields by 15–20% .
  • Temperature control : Prolonged reflux (4–6 hours) ensures complete enolization and tautomerization .

Q. How to resolve contradictions between spectroscopic data and computational predictions for the compound’s geometry?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate the (4E)-configuration .
  • X-ray diffraction : Use single-crystal analysis to unambiguously confirm stereochemistry and compare with DFT-optimized structures .

Q. What handling and storage protocols prevent degradation of the hydroxy-methylidene moiety?

  • Methodological Answer :

  • Storage : Keep under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxy group .
  • Solvent compatibility : Avoid protic solvents (e.g., methanol) during purification; use anhydrous DMF or THF to stabilize the enol form .

Q. What computational methods predict the compound’s solubility and pharmacokinetic properties?

  • Methodological Answer :

  • LogP calculation : Use Molinspiration or SwissADME to estimate partition coefficients, guided by the compound’s methoxy and thiophene substituents .
  • Molecular dynamics simulations : Model interactions with lipid bilayers to assess membrane permeability .

Q. How to analyze stereochemical stability under varying pH conditions?

  • Methodological Answer :

  • Circular Dichroism (CD) : Monitor changes in the Cotton effect near 250 nm to detect (4E)→(4Z) isomerization .
  • pH-dependent NMR : Track shifts in hydroxy proton signals (δ 10–12 ppm) to identify protonation states influencing stability .

Q. How to design derivatives for enhanced bioactivity while retaining the pyrrolidine-dione core?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the 4-methoxyphenyl group to electron-deficient aryl rings (e.g., 4-cyanophenyl) to improve antimicrobial activity .
  • Functionalization : Introduce sulfonate groups at the 2-methoxyethyl chain to enhance aqueous solubility without disrupting the dione scaffold .

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